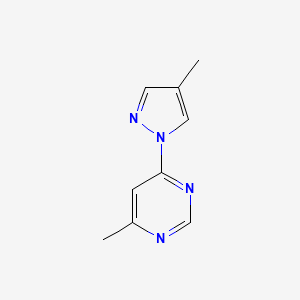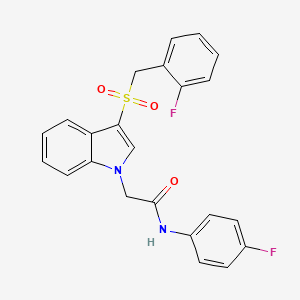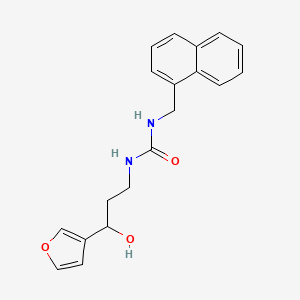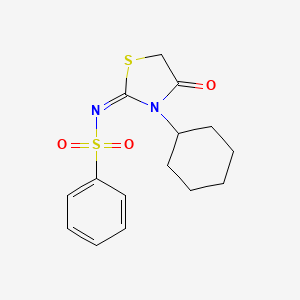![molecular formula C19H15ClN4S B2487285 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207014-08-1](/img/structure/B2487285.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole and thiazole derivatives involves several key steps, including hetero-cyclization reactions and condensations with various reagents under specific conditions. For instance, the synthesis of isostructural compounds with similar frameworks has been achieved in high yields, emphasizing the importance of crystallization and single crystal diffraction for structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, cycloaddition reactions utilizing the click chemistry approach have been employed to synthesize related compounds, highlighting the role of molecular characterization techniques such as infrared spectroscopy and mass spectrometry in confirming the structure of synthesized molecules (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal the planarity of the molecule apart from certain substituent groups which may be oriented perpendicular to the main molecular plane. The crystal structure analyses provide valuable insights into the molecule's conformation and the spatial arrangement of its constituent atoms (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives are varied and can lead to the formation of a wide range of compounds with significant biological activities. Reactions with electrophilic reagents, for example, have been explored to enhance the antimicrobial properties of these compounds (Sun, Hui, Chu, & Zhang, 2000). Such studies underscore the versatility of triazole derivatives in chemical synthesis and their potential in creating biologically active molecules.
Aplicaciones Científicas De Investigación
Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized structurally similar compounds to the specified chemical. They focused on the crystallization and single crystal diffraction of these compounds, providing insights into their molecular structures and potential applications in material science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis of Novel Compounds
Bekircan, Ülker, and Menteşe (2015) used a starting compound related to the specified chemical for the synthesis of novel compounds, investigating their lipase and α-glucosidase inhibition. This research provides valuable information about the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).
Tetrel Bonding Interactions
Ahmed et al. (2020) synthesized triazole derivatives, including a compound structurally related to the specified chemical. They studied tetrel bonding interactions and their influence on molecular conformation, contributing to the understanding of molecular interactions in pharmaceuticals (Ahmed et al., 2020).
Antimicrobial and Antibacterial Activities
Jagadale et al. (2020) synthesized derivatives of the specified chemical, testing them for antimicrobial and antibacterial activities. This research is crucial in the development of new antimicrobial agents (Jagadale et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-3-9-16(10-4-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-5-7-15(20)8-6-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSQUISMHAZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)
![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)


![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)
